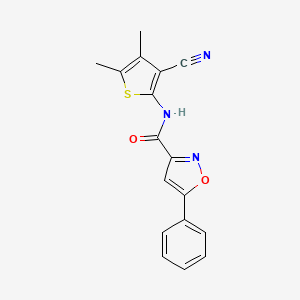

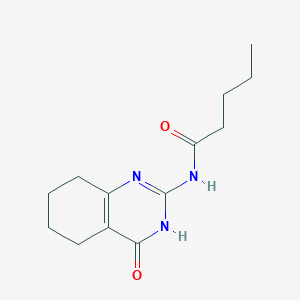

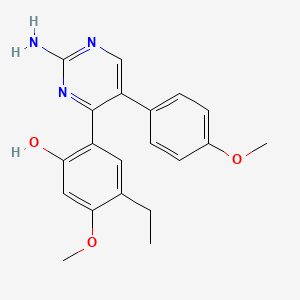

![molecular formula C13H15NOS B2497497 ((1R,5S)-3-甲烯基-8-氮杂双环[3.2.1]辛-8-基)(噻吩-3-基)甲酮 CAS No. 2309778-18-3](/img/structure/B2497497.png)

((1R,5S)-3-甲烯基-8-氮杂双环[3.2.1]辛-8-基)(噻吩-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with base-catalyzed condensation reactions. For example, the synthesis of (Z)-2-Thiophen-3-ylmethylene-1-aza-bicyclo[2.2.2]octan-3-one involved a condensation reaction of thiophene-3-carboxaldehyde with 1-aza-bicyclo[2.2.2]octan-3-one, highlighting the methodological approach towards synthesizing complex azabicyclo and thiophene derivatives (Sonar, Parkin, & Crooks, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject chemical often reveals intricate details through crystallography and spectroscopy. For instance, the crystal structure of a related compound, (Z)-2-(Benzo[b]thiophen-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one, showcases a double bond connecting an azabicyclic ring system to a benzo[b]thiophen-3-ylmethylene group, providing insight into the spatial arrangement of these complex molecules (Sonar, Parkin, & Crooks, 2003).

Chemical Reactions and Properties

Chemical properties of such compounds include reactivity towards various reagents, which can lead to a range of derivatives with potential biological activities. For example, reactions involving azabicycloalkanes and their derivatives can yield products with analgesic activities, demonstrating the chemical versatility and potential utility of these structures (Takeda, Inoue, Noguchi, Honma, & Kawamori, 1977).

科学研究应用

晶体结构和合成

对含有噻吩的化合物的研究,如“((1R,5S)-3-亚甲基-8-氮杂双环[3.2.1]辛烷-8-基)(噻吩-3-基)甲酮”,表明它们在杂环化学中具有重要潜力,因为它们在材料科学和制药领域有着多样的应用。噻吩展示了广泛的生物活性,包括抗菌、抗真菌和抗病毒性能。此外,聚合物噻吩被用于电子应用,如薄膜晶体管和太阳能电池。相关化合物的晶体结构已经确定,突显了它们在新材料和药物开发中的重要性(Nagaraju et al., 2018)。

镇痛和麻醉拮抗活性

已经研究了杂环烷基衍生物的镇痛和麻醉拮抗活性。一项研究检查了1-苯基-6-杂环[3.2.1]辛烷的结构活性关系,发现了一些有前途的化合物,它们作为平衡的拮抗-镇痛剂具有最小的依赖潜力(Takeda et al., 1977)。

抗菌活性

合成并对包含杂环[3.2.1]辛烷结构的新衍生物进行生物评价显示出潜在的抗菌活性。这些研究有助于寻找针对耐药细菌菌株的新治疗药物(Reddy et al., 2011)。

细胞毒活性

从海洋来源获得的共轭多烯酮的研究已经确定了对人类癌细胞系具有显著细胞毒活性的化合物。这些发现突显了天然来源的杂环烷基和相关化合物在癌症研究和治疗中的潜力(Tai et al., 2021)。

光诱导分子转化

对杂环烷基化合物及其衍生物的光化学研究探索了它们通过光诱导分子转化合成新化合物的潜力。这一研究领域为新的合成途径和新材料、新药物的开发打开了可能性(Suginome et al., 1991)。

属性

IUPAC Name |

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-9-6-11-2-3-12(7-9)14(11)13(15)10-4-5-16-8-10/h4-5,8,11-12H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJAPSJCIVFXLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

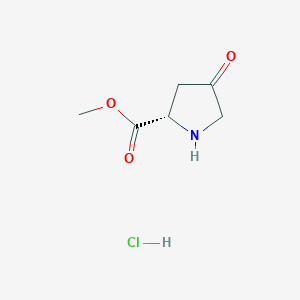

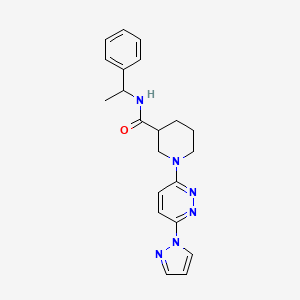

![N-(2-(N-benzyl-N-phenethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2497417.png)

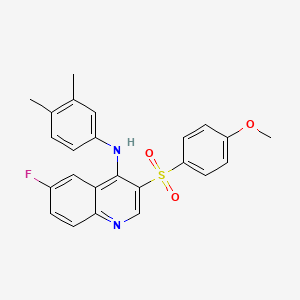

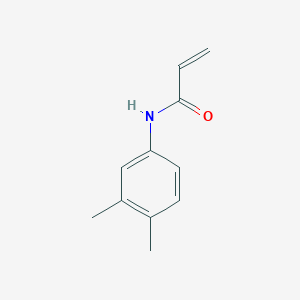

![(5E)-5-{[4-(4-methylpiperazin-1-yl)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2497421.png)

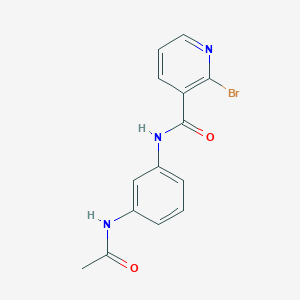

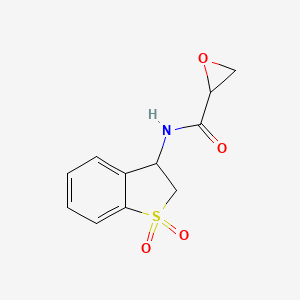

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2497422.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2497425.png)